molecular formula C11H14N2O2 B2870517 3-(4-Acetylphenyl)-1,1-dimethylurea CAS No. 213669-36-4

3-(4-Acetylphenyl)-1,1-dimethylurea

Cat. No.: B2870517
CAS No.: 213669-36-4
M. Wt: 206.245
InChI Key: ZAHOAOWAESMATP-UHFFFAOYSA-N
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Description

3-(4-Acetylphenyl)-1,1-dimethylurea is an organic compound with a unique structure that combines a phenyl ring substituted with an acetyl group and a dimethylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Acetylphenyl)-1,1-dimethylurea typically involves the reaction of 4-acetylphenyl isocyanate with dimethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Acetylphenyl)-1,1-dimethylurea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The acetyl group can be reduced to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed

    Oxidation: 3-(4-Carboxyphenyl)-1,1-dimethylurea.

    Reduction: 3-(4-Hydroxyphenyl)-1,1-dimethylurea.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(4-Acetylphenyl)-1,1-dimethylurea has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Acetylphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The acetyl group can form hydrogen bonds with biological molecules, while the dimethylurea moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Acetylphenyl)-3-Hydroxy-2H-Chromen-2-One: Shares the acetylphenyl group but has a different core structure.

    1-(4-Acetylphenyl)-3-Phenylthiourea: Contains a thiourea moiety instead of a dimethylurea group.

Uniqueness

3-(4-Acetylphenyl)-1,1-dimethylurea is unique due to its combination of the acetylphenyl and dimethylurea groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-acetylphenyl)-1,1-dimethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-8(14)9-4-6-10(7-5-9)12-11(15)13(2)3/h4-7H,1-3H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHOAOWAESMATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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